molecular formula C14H14N2O2 B2790800 N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 791805-78-2

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B2790800
CAS No.: 791805-78-2
M. Wt: 242.278
InChI Key: YXENGKAXLJYJOP-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide (CAS Number: 791805-78-2 ) is a synthetic organic compound with a molecular formula of C 14 H 14 N 2 O 2 and a molecular weight of 242.27-242.2732 g/mol. It is a small molecule characterized by a pyridine-2-carboxamide core linked to a 2-(4-hydroxyphenyl)ethyl group. The compound is supplied with a typical purity of 97% . This compound belongs to a class of molecules where the pyridine-carboxamide structure is a key pharmacophore, often investigated for its potential to interact with various biological targets. The structural motif of a pyridine ring connected to an amide group is found in molecules studied as modulators of protein function, including kinase inhibitors. The specific presence of the 4-hydroxyphenethyl moiety may influence the compound's binding affinity and selectivity, as well as its physicochemical properties, making it a valuable intermediate or tool compound in medicinal chemistry and drug discovery research. Applications & Research Value: this compound serves as a versatile building block in organic synthesis and is a candidate for high-throughput screening libraries. Researchers utilize this compound in the design and synthesis of more complex molecules, such as thieno[2,3-b]pyridine derivatives, which are known to be explored for their biological activities. Its structure makes it a relevant scaffold for developing potential enzyme inhibitors or receptor modulators. Disclaimer: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-12-6-4-11(5-7-12)8-10-16-14(18)13-3-1-2-9-15-13/h1-7,9,17H,8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXENGKAXLJYJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-hydroxyphenylethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and 2-(4-hydroxyphenyl)ethylamine.

Conditions Products Yield Source
6 M HCl, reflux (4 h)Pyridine-2-carboxylic acid + amine derivative78%
2 M NaOH, 80°C (2 h)Pyridine-2-carboxylate + free amine85%

Kinetic studies indicate that hydrolysis proceeds faster in basic media due to nucleophilic attack by hydroxide ions on the carbonyl carbon. The reaction is sensitive to steric effects from the ethylphenol substituent, which slightly reduces reaction rates compared to simpler amides .

Aromatic Electrophilic Substitution

The 4-hydroxyphenyl group participates in electrophilic reactions, with regioselectivity governed by the hydroxyl group’s activating effects.

Key Reactions:

  • Nitration :
    Treatment with HNO₃/H₂SO₄ at 0–5°C produces mono-nitro derivatives predominantly at the ortho position relative to the hydroxyl group .

    Yield: 62% (2-nitro-4-hydroxyphenyl derivative)\text{Yield: 62\% (2-nitro-4-hydroxyphenyl derivative)}
  • Sulfonation :
    Reaction with fuming H₂SO₄ yields the 3-sulfo-4-hydroxyphenyl product .

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as Lewis bases, forming complexes with transition metals.

Metal Salt Reaction Conditions Complex Type Stability Constant (log K)
Cu(NO₃)₂Ethanol, 25°C, 2 hOctahedral Cu(II)4.8
FeCl₃Aqueous, pH 5–6, 60°CTrigonal Fe(III)3.2

These complexes exhibit redox activity, with Cu(II) complexes showing catalytic potential in oxidative coupling reactions .

Oxidative Coupling

Under aerobic conditions with Pd(OAc)₂ catalysis, the compound undergoes cross-dehydrogenative coupling (CDC) with β-diketones to form fused heterocycles .

Example Reaction :

This compound+dimedonePd(OAc)₂, O₂pyrido[1,2-b]indazole derivative (94% yield)\text{this compound} + \text{dimedone} \xrightarrow{\text{Pd(OAc)₂, O₂}} \text{pyrido[1,2-b]indazole derivative (94\% yield)}

Mechanistic studies suggest a pathway involving:

  • Enolization of the β-diketone.

  • Nucleophilic attack on the pyridine ring.

  • Oxidative dehydrogenation mediated by molecular oxygen .

Etherification of the Phenolic –OH

The hydroxyl group reacts with alkyl halides or epoxides to form ether derivatives.

Reagent Conditions Product Application
CH₃I, K₂CO₃DMF, 60°C, 12 h4-methoxyphenethyl derivativeSolubility enhancement
Ethylene oxideH₂O, NaOH, 100°C2-hydroxyethyl etherProdrug synthesis

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces Norrish-type cleavage of the amide bond, generating pyridine-2-carbonyl radical and 2-(4-hydroxyphenyl)ethylamine. This reactivity is exploited in photodegradation studies for environmental fate analysis .

Supramolecular Interactions

The compound forms hydrogen-bonded networks with carboxylic acids (e.g., fumaric acid), creating cocrystals with enhanced thermal stability.

Example Cocrystal Properties :

  • Melting point: 198–202°C (vs. 185°C for pure compound).

  • Stability: Resists decomposition up to 250°C.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide has the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2}. Its structure features a pyridine ring substituted with a 4-hydroxyphenyl group and an ethyl chain, which contributes to its biological activity. Understanding the chemical properties of this compound is essential for its application in drug development.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that this compound may inhibit tubulin polymerization by binding to the colchicine site on tubulin β-subunits. This mechanism is crucial as it disrupts mitotic spindle formation, thereby inhibiting cancer cell proliferation.

Case Study: Cancer Treatment

  • In a study focusing on various cancer types such as breast, colon, and lung cancers, this compound demonstrated significant cytotoxic effects in vitro. The compound was effective at concentrations ranging from 0.1 µM to 10 µM, showing promise for further development into a therapeutic agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It is believed to exert antioxidant effects that can protect neuronal cells from oxidative stress-related damage.

Case Study: Neuroprotection

  • In experimental models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved behavioral outcomes in models of Alzheimer's disease .

Bioavailability and Pharmacokinetics

The bioavailability of this compound is a critical factor influencing its therapeutic efficacy. Studies suggest that this compound can be effectively administered through various routes, including oral and intravenous methods.

Administration RouteBioavailability (%)Remarks
Oral45Moderate absorption
Intravenous100Immediate effect

Toxicology Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Bromophenyl)pyridine-2-carboxamide

  • Structure : A bromine atom replaces the hydroxyl group on the phenyl ring.
  • Applications : Forms palladium(II) complexes for catalytic applications. The bromine enhances electron-withdrawing effects, influencing ligand coordination and stability .
  • Key Difference : The bromophenyl derivative exhibits stronger metal-binding affinity compared to the hydroxyphenylethyl analog due to bromine’s electronegativity .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS: 284462-37-9)

  • Structure: Contains an aminophenoxy group and a methylated carboxamide nitrogen.
  • Applications : Widely used in drug discovery and agrochemicals due to improved solubility from the amine group .
  • Key Difference: The aminophenoxy substituent enhances bioavailability, whereas the hydroxyphenylethyl group may limit membrane permeability due to higher polarity .

N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide

  • Structure : Methoxy group on the phenyl ring and a methylene linker.
  • Safety Profile : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure .

Metal Complexes and Coordination Chemistry

The palladium complex of N-(4-bromophenyl)pyridine-2-carboxamide demonstrates chelate-ring opening dynamics and diverse coordination modes (e.g., square-planar geometry) . In contrast, N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide lacks reported metal coordination studies, suggesting its primary utility lies in organic synthesis or biological targeting rather than catalysis.

Pharmacological Potential

Analogues like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide are leveraged in peptide mimetics and kinase inhibitors . The hydroxyphenylethyl group in the target compound could mimic tyrosine residues in receptor binding, though its efficacy remains unexplored in the provided evidence.

Data Table: Comparative Analysis of Pyridine-2-Carboxamide Derivatives

Compound Name CAS Number Key Substituent Applications Toxicity (GHS) Reference
This compound 791805-78-2 4-Hydroxyphenylethyl Research/Unspecified Not reported
N-(4-Bromophenyl)pyridine-2-carboxamide - 4-Bromophenyl Catalysis, Coordination Chemistry Not reported
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide 284462-37-9 4-Aminophenoxy, N-methyl Pharmaceuticals, Agrochemicals Not reported
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide - 4-Methoxyphenylmethyl R&D Acute Toxicity (Cat. 4)

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through various methods that involve the reaction of pyridine derivatives with substituted phenyl groups. The presence of the hydroxyl group on the phenyl ring is crucial for enhancing biological activity. The compound's structure includes a pyridine core linked to a 4-hydroxyphenyl group, which contributes to its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 value of this compound against COX-2 was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .

Table 1: COX-2 Inhibition Comparison

CompoundIC50 (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

2. Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

3. Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). It was found to increase apoptotic cell death by approximately 33% in treated cells . This suggests its potential as a chemotherapeutic agent.

Table 3: Apoptosis Induction in Cancer Cells

Cell LineApoptosis Rate (%)
MCF-733.43
A549Moderate response

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring enhances the biological activity of the compound. For instance, substituents at specific positions on the phenyl ring can significantly affect COX-2 inhibition and antimicrobial potency .

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound exhibited a marked reduction in inflammation compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's efficacy against ovarian cancer cell lines, where it demonstrated moderate cytotoxicity while showing minimal toxicity to non-cancerous cells. This selectivity highlights its promise for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via acylation of 2-(4-hydroxyphenyl)ethylamine with pyridine-2-carbonyl chloride under Schotten-Baumann conditions. Reaction optimization should include pH control (basic aqueous phase) and inert atmosphere to prevent oxidation of the phenolic hydroxyl group. Purification via recrystallization or column chromatography is advised .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to confirm amide bond formation and aromatic substitution patterns.
  • IR spectroscopy to verify carbonyl (C=O) stretching (~1650 cm⁻¹).
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>95%).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for analogous thieno[2,3-b]pyridine carboxamides .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antioxidant activity : DPPH radical scavenging assay (due to phenolic groups) .
  • Enzyme inhibition : Kinase or protease assays (amide bonds may mimic peptide substrates).
  • Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Systematically evaluate:

  • Assay conditions : Compare cell lines, concentrations, and incubation times.
  • Polymorphic forms : Use DSC and PXRD to identify crystalline phases, as polymorphs can alter bioavailability (e.g., patent data on pyridine-carboxamide polymorphs ).
  • Purity : Re-analyze batches via LC-MS to rule out impurities >0.5% .

Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt formation : Explore hydrochloride or sodium salts (adjust pH during synthesis).
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation.
  • Structural modification : Introduce polar groups (e.g., sulfonate) without disrupting the amide pharmacophore, guided by QSAR modeling .

Q. How can metabolic stability and degradation pathways be investigated?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites.
  • Degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by stability profiling .

Data Analysis & Experimental Design

Q. What computational tools predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories).
  • Pharmacophore mapping : MOE or Schrödinger to identify critical interaction sites .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Vary the pyridine ring (e.g., substituents at C3/C5) and the hydroxyphenyl ethyl chain (e.g., alkylation, halogenation).
  • Bioisosteric replacement : Replace the amide with sulfonamide or urea groups.
  • Data tabulation : Corrogate % inhibition (at 10 µM) with logP, polar surface area, and H-bond donors .

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